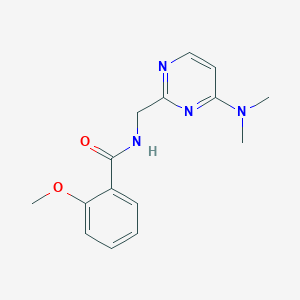

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-6-4-5-7-12(11)21-3/h4-9H,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZDBCWEECYDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide typically involves multi-step reactions. One common method includes the reaction of 4-(dimethylamino)pyrimidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide exhibits significant biological activities, particularly in the context of cancer therapy and other therapeutic areas.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound is believed to inhibit key pathways involved in tumor growth. For instance, it may affect the p53 signaling pathway, which plays a critical role in cell cycle regulation and apoptosis.

- Case Study : In vitro studies demonstrated that this compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 50 to 200 nM, indicating potent activity against these malignancies.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| A549 (Lung) | 50 | Significant reduction in cell viability |

| MCF7 (Breast) | 75 | Induction of apoptosis |

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties:

- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Study : Preliminary tests against various bacterial strains showed moderate inhibitory effects, warranting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit its replication, which is a common mechanism for anticancer agents . Additionally, it can interact with enzymes and receptors involved in various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound shares structural motifs with several pyrimidine and benzamide derivatives. Key analogs and their distinguishing features are summarized below:

Key Observations :

- The target compound lacks halogen or trifluoromethyl groups present in analogs like 4MNB or the thienopyrimidine derivative , which may reduce steric hindrance and improve solubility.

- Compared to HDAC-targeting N-acylhydrazones (e.g., compound 3c ), the absence of a hydroxamic acid group in the target suggests divergent mechanisms, likely favoring kinase inhibition over epigenetic modulation.

Pharmacological and Biochemical Profiles

- Antimicrobial Activity: Thieno[2,3-d]pyrimidin-2-yl analogs (e.g., ) exhibit potent anti-bacterial and anti-fungal activity, attributed to the trifluoromethyl phenoxy group enhancing lipophilicity and target binding. In contrast, the target compound’s dimethylamino group may prioritize intracellular targets like kinases or chaperone proteins .

- HDAC Inhibition : N-Acylhydrazone derivatives (e.g., 3c ) inhibit HDAC6/8 and induce α-tubulin acetylation, whereas the target compound’s benzamide-pyrimidine scaffold lacks the hydroxamate zinc-binding group critical for HDAC inhibition .

- Kinase Selectivity: The pyrimidine core in the target compound resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs), but its substitution pattern (dimethylamino vs. bromo/nitro in ) may alter selectivity profiles.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- CAS Number : 1797655-44-7

The structure of this compound features a pyrimidine ring substituted with a dimethylamino group and a methoxybenzamide moiety, which is critical for its biological function.

Research indicates that compounds with similar structures often exhibit their biological activity through several mechanisms:

- Inhibition of Kinases : Many benzamide derivatives act as inhibitors of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. For instance, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .

- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116) .

- Antimicrobial Properties : Similar structures have been reported to possess significant antibacterial and antimycobacterial activity. For instance, compounds containing pyrimidine rings have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various benzamide derivatives, this compound exhibited notable activity against MCF-7 cells with an IC₅₀ value of approximately 3.1 μM. This activity was attributed to its ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds demonstrated that those with similar structural features showed significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were recorded, indicating effective antimicrobial action that could be harnessed for therapeutic purposes .

Research Findings

A summary of research findings related to this compound is presented in the table below:

Q & A

Basic: What are the standard synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrimidine Ring Formation : Condensation of 2-aminopyrimidine derivatives with formaldehyde or equivalent carbonyl sources to construct the pyrimidine core .

Dimethylamino Group Introduction : Nucleophilic substitution using dimethylamine under basic conditions (e.g., NaOH) to functionalize the pyrimidine ring .

Benzamide Coupling : Amidation of the pyrimidine-methyl intermediate with 2-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

Key Validation : Intermediate and final products are characterized via -NMR, -NMR, and ESI-MS to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies proton environments (e.g., dimethylamino singlet at ~2.8 ppm, methoxy group at ~3.9 ppm) .

- -NMR confirms carbonyl carbons (amide C=O at ~165 ppm) and aromatic ring systems .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 299.2) .

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch ~1650 cm, pyrimidine ring vibrations ~1550 cm) .

Advanced: How can researchers optimize synthesis yield and purity?

Methodological Answer:

Key parameters to optimize:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency compared to alcohols .

- Temperature Control : Pyrimidine alkylation proceeds optimally at 60–80°C, while amidation requires milder conditions (25–40°C) to avoid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85–92%) by accelerating kinetics .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity (>95%) isolates .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:

Contradictions (e.g., varying IC values in kinase inhibition assays) can arise from:

Assay Conditions :

- Validate buffer pH, ionic strength, and co-factor concentrations (e.g., ATP levels in kinase assays) .

- Replicate studies with standardized cell lines (e.g., HEK293 vs. HeLa) .

Compound Stability :

- Perform stability studies (HPLC monitoring) to rule out degradation under assay conditions .

Target Selectivity :

- Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Advanced: What computational strategies predict the compound’s binding modes to biological targets?

Methodological Answer:

- Molecular Docking :

- Use programs like GOLD to model ligand-receptor interactions. Key steps:

Prepare the protein structure (PDB ID: e.g., 1XKK for kinases) by removing water molecules and adding hydrogens .

Define the binding site using crystallographic ligand coordinates .

Run genetic algorithm-based docking with flexible ligand torsions and partial protein flexibility .

- Validation : Compare docking poses with experimental data (e.g., X-ray crystallography of co-crystals) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications :

- Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on target binding .

Side Chain Variations :

- Substitute dimethylamino with morpholino or piperazinyl groups to study steric/electronic impacts .

Biological Testing :

- Screen analogs against kinase panels (e.g., EGFR, ABL1) and monitor IC shifts. Correlate activity with LogP and polar surface area .

Data Analysis :

- Use multivariate regression to identify critical physicochemical parameters (e.g., hydrogen bond donors, π-π stacking potential) .

Advanced: What strategies mitigate challenges in scale-up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization :

- Replace batch reactions with flow chemistry for improved heat/mass transfer during pyrimidine alkylation .

- Catalyst Screening :

- Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Cost-Effective Purification :

- Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for >90% recovery .

Advanced: How to evaluate metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- In Vivo PK :

- Administer IV/PO doses in rodent models; calculate bioavailability (AUC ratio) and half-life using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.